2,3,4-Trimethoxybenzaldehyde
Overview
Description
2,3,4-Trimethoxybenzaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and organic materials. It is characterized by the presence of three methoxy groups attached to a benzene ring in the 2, 3, and 4 positions, along with an aldehyde functional group.
Synthesis Analysis
The synthesis of 2,3,4-Trimethoxybenzaldehyde can be achieved through several methods. One approach involves the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to yield a related compound, 3,4,5-trimethoxybenzaldehyde, which can be further modified to produce 2,3,4-Trimethoxybenzaldehyde . Another method includes the preparation from an industrial grade product followed by a NaHSO3 addition reaction and re-crystallization in ethanol, resulting in a high-purity reference substance .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxybenzaldehyde-related compounds has been characterized using various techniques. Single-crystal X-ray diffraction studies have shown that 3,4,5-trimethoxybenzaldehyde crystals belong to the monoclinic system with a centrosymmetric space group . Additionally, the structure of a derivative compound, (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)ethane-1,2-diamine, has been determined to be triclinic with molecules linked through hydrogen bonding interactions .
Chemical Reactions Analysis
2,3,4-Trimethoxybenzaldehyde and its derivatives undergo various chemical reactions. For instance, reductive alkylation has been used to replace the 4-methoxy group of a related dimethyl acetal derivative, leading to the synthesis of alkyl-substituted benzaldehydes and dimethoxybenzenes . Reductive metalation followed by reaction with electrophiles is another key step in synthesizing antibiotic stilbenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trimethoxybenzaldehyde derivatives have been extensively studied. The melting point of the reference substance of 2,3,4-Trimethoxybenzaldehyde was found to be between 37.8-39.6°C . The optical, thermal, and mechanical properties of 3,4,5-trimethoxybenzaldehyde single crystals have been analyzed, revealing its potential for optical applications . The compound's structure and antibacterial activity have also been investigated, showing moderate antibacterial properties .
Scientific Research Applications
Reference Substance Preparation
- Preparation and Certification : The reference substance of 2,3,4-trimethoxybenzaldehyde was prepared from an industrial-grade product, using NaHSO3 addition reaction followed by re-crystallization in ethanol. This substance passed homogeneity tests and was stable for at least 6 months, with a purity of 99.48% (Wu Zai-song, 2010).
Chemical Synthesis and Modification
- Regioselective Reductive Electrophilic Substitution : Under electron transfer conditions from alkali metals in aprotic solvents, the 4-methoxy group of derivatives of 3,4,5-trimethoxybenzaldehyde can be selectively removed and replaced with various electrophiles (Azzena et al., 1992).
- Liquid-Phase Oxidation : An efficient method was developed for the selective liquid-phase oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde, a key intermediate in medicine production, achieving a 92% yield under specific conditions (Kitajima et al., 1988).
Material Science and Optical Applications
- Crystal Growth and Characterization : The organic material 3,4,5-trimethoxybenzaldehyde was grown as single crystals using slow evaporation technique. These crystals belong to the monoclinic system and exhibit significant third-order nonlinear optical properties, useful in optical applications (Jebin et al., 2019).
Other Applications
- Solubility Measurement : The solid-liquid equilibrium solubility of 2,4,5-trimethoxybenzaldehyde in various aqueous binary solvent mixtures was determined, providing data significant for crystallization processes (Yu et al., 2021).
- Wastewater Treatment : Integrated Fenton-UASB (Upflow Anaerobic Sludge Blanket) was investigated for treating wastewater containing 3,4,5-trimethoxybenzaldehyde, demonstrating effective COD (Chemical Oxygen Demand) removal efficiency (Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,3,4-trimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTUXUGXIFRVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062179 | |
Record name | 2,3,4-Trimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white powder; [Acros Organics MSDS] | |
Record name | 2,3,4-Trimethoxybenzaldehyde | |
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Product Name |
2,3,4-Trimethoxybenzaldehyde | |
CAS RN |
2103-57-3, 54061-90-4 | |
Record name | 2,3,4-Trimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2103-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,4-Trimethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethoxybenzaldehyde (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054061904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2,3,4-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,4-Trimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-trimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Trimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4-TRIMETHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZY3UK34C4 | |
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Synthesis routes and methods
Procedure details
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